Dihydrofolic acid dihydrate 90

Description

Molecular Structure and Formula

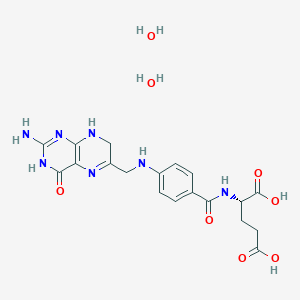

Dihydrofolic acid dihydrate 90 is a crystalline compound with the molecular formula C₁₉H₂₁N₇O₆·2H₂O and a molecular weight of 479.44 g/mol . The structure comprises three key components:

- A 7,8-dihydropteridine ring system with an amino group at position 2 and a ketone at position 4.

- A para-aminobenzoic acid (PABA) moiety linked via a methylene bridge to the pteridine ring.

- An L-glutamic acid residue conjugated to the PABA group through an amide bond.

The dihydro designation arises from the saturation of the pyrazine ring at positions 7 and 8, distinguishing it from fully oxidized folic acid derivatives. The dihydrate form incorporates two water molecules in its crystal lattice, which stabilize the solid-state structure.

Structural Features:

- Stereochemistry : The glutamic acid residue adopts an (S) -configuration at its α-carbon, critical for biological activity.

- Functional Groups :

The compound’s SMILES string (Simplified Molecular-Input Line-Entry System) is:

O.O.NC1=NC(=O)C2=C(NCC(CNc3ccc(cc3)C(=O)N[C@@H](CCC(O)=O)C(O)=O)=N2)N1

This notation highlights the connectivity of the pteridine ring, methylene bridge, and glutamic acid side chain.

Key Identifiers:

The anhydrous form of dihydrofolic acid (CAS 4033-27-6) has a molecular formula of C₁₉H₂₁N₇O₆ and a molecular weight of 443.41 g/mol , but it lacks the stabilizing water molecules present in the dihydrate.

Crystallographic Considerations:

While detailed crystallographic data (e.g., space group, unit cell parameters) are not explicitly reported in the literature, the dihydrate’s stability under standard storage conditions (-20°C) suggests a well-defined hydrate structure. The water molecules likely participate in hydrogen-bonding networks with the carboxylic acid and amide groups of the glutamic acid residue.

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHHAQNWTOGSOL-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746509 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-40-2 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207226-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dihydrofolic acid dihydrate (DHF) is a derivative of folic acid, playing a crucial role in various biological processes, particularly in DNA and RNA synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Dihydrofolic Acid

Dihydrofolic acid is an intermediate in the metabolism of folate, essential for the synthesis of nucleotides and amino acids. It is converted to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), which is critical for cellular proliferation and growth. The reduction process involves two steps, each consuming NADPH and producing NADP .

- Enzymatic Conversion : DHF is converted to THF through the action of DHFR. This enzyme is a target for several antifolate drugs, such as methotrexate, which inhibit nucleotide synthesis by blocking THF production .

- One-Carbon Metabolism : THF serves as a carrier for one-carbon units in various metabolic reactions, including the synthesis of purines and pyrimidines necessary for DNA replication .

3. Biological Functions

- DNA Synthesis : DHF's primary role is in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This function is vital for cell division and growth .

- Amino Acid Metabolism : It also participates in the metabolism of amino acids, influencing protein synthesis and cellular function .

4.1 Stability and Solubility Studies

Recent studies have examined the stability and solubility of DHF in various matrices:

| Parameter | Dihydrofolic Acid Dihydrate | Reference |

|---|---|---|

| Water Solubility (mg/mL) | 26.5 | |

| Stability in Aqueous Solutions | Degradation observed over time | |

| Solubility in Gastric Juice (mg/mL) | 22.9 |

These findings indicate that while DHF is relatively soluble in water, its stability can be compromised under certain conditions.

4.2 Clinical Applications

DHF has been investigated for its potential therapeutic applications:

- Antifolate Drugs : The inhibition of DHFR by drugs like methotrexate leads to reduced levels of THF, effectively slowing down cancer cell proliferation by limiting DNA synthesis .

- Nutritional Supplementation : As a form of folate, DHF supplementation may help prevent deficiencies related to DNA synthesis disorders .

5. Conclusion

Dihydrofolic acid dihydrate plays a significant role in biological activity related to nucleic acid synthesis and amino acid metabolism. Its conversion to THF via DHFR is critical for cellular functions, making it a target for various therapeutic interventions.

Scientific Research Applications

Biochemical Applications

Role in Folate Metabolism:

Dihydrofolic acid serves as an intermediate in the conversion of folic acid to tetrahydrofolate (THF), a vital cofactor involved in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides, amino acids, and other biomolecules necessary for cellular function and growth .

Enzymatic Reactions:

DHF is utilized in assays to measure the activity of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of DHF to THF. This reaction is essential for maintaining intracellular folate levels and supporting various biosynthetic pathways .

Pharmaceutical Applications

Antifolate Drugs:

Dihydrofolic acid is significant in the development of antifolate drugs used in cancer therapy. Compounds that inhibit DHFR, such as methotrexate and pemetrexed, target this pathway to disrupt DNA synthesis in rapidly dividing cancer cells. Research shows that these drugs can lead to an accumulation of DHF polyglutamates, contributing to their therapeutic effects .

Stabilization of Folic Acid Preparations:

DHF has been used to stabilize aqueous preparations of folic acid, enhancing their shelf life and bioactivity. The combination of DHF with hydroxypolycarboxylic acids (like citric or tartaric acid) has been shown to improve the stability of folic acid solutions, making them more effective for long-term storage .

Case Studies and Research Findings

Inhibition Studies:

Recent studies have demonstrated that specific compounds derived from DHF exhibit potent inhibitory effects on both thymidylate synthase (TS) and DHFR. For instance, a novel compound was found to be significantly more potent than existing antifolates, highlighting the potential for developing new cancer therapies based on DHF derivatives .

Plant Metabolism Research:

Research into plant systems has revealed that DHF plays a crucial role in regulating folate biosynthesis through its interaction with DHFR-TS gene families. These studies suggest that DHF not only contributes to folate metabolism but also helps maintain redox balance within plant cells .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Biochemical Research | Intermediate in folate metabolism; essential for nucleotide synthesis | Critical for DNA/RNA synthesis |

| Pharmaceutical Development | Used in antifolate drugs targeting cancer cells | Methotrexate, pemetrexed |

| Stabilization Techniques | Enhances stability of folic acid preparations | Improved shelf-life with stabilizers |

| Plant Biology | Regulates folate biosynthesis and redox balance | Involvement in plant stress responses |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dihydrofolic acid dihydrate 90 with structurally or functionally related dihydrate compounds:

Key Comparative Insights:

Biological Activity: this compound uniquely interacts with OAT1, a transporter implicated in renal drug excretion, distinguishing it from other dihydrates like sodium 4-aminosalicylate . Neurotoxic effects (e.g., seizure induction) are specific to dihydrofolic acid, as observed in rat models .

Purity and Regulatory Status: Pharmaceutical-grade dihydrates (e.g., dihydrofolic acid, sodium 4-aminosalicylate) adhere to stringent purity standards (≥99%), whereas technical-grade compounds (e.g., dihydroxyfumaric acid) may have lower assay thresholds .

Industrial vs. Research Use :

- Chromotropic acid is specialized for analytical chemistry, while magnesium sulfate dihydrate has broad industrial applications .

Thermal Stability :

- Dihydroxyfumaric acid dihydrate decomposes at 155°C, whereas dihydrofolic acid and magnesium sulfate dihydrate exhibit higher thermal stability under standard conditions .

Preparation Methods

Chemical Reduction of Folic Acid to Dihydrofolic Acid

One classical approach to preparing dihydrofolic acid involves the partial chemical reduction of folic acid. This method is well-documented and involves:

- Starting Material: Folic acid (pteroylglutamic acid)

- Reducing Agents: Sodium borohydride (NaBH4) or formaldehyde in alkaline conditions

- Reaction Conditions: The reaction is typically conducted under controlled pH (around 9-10) and low temperatures (below 20°C) to prevent over-reduction to tetrahydrofolic acid.

- Process:

- Folic acid is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide).

- Formaldehyde and sodium borohydride are added slowly to maintain temperature and pH.

- The reaction is monitored by HPLC to ensure selective reduction to dihydrofolic acid.

- The product is precipitated, filtered, and dried to obtain dihydrofolic acid dihydrate.

| Parameter | Value |

|---|---|

| pH | ~9.0 |

| Temperature | ≤ 20°C |

| Sodium borohydride excess | 3-4.5 molar equivalents |

| Formaldehyde equivalents | ~3 molar equivalents |

| Reaction time | 30 minutes to 2 hours |

This method is referenced in patent US9090925B2, which describes the controlled reduction of folic acid to dihydrofolic acid using sodium borohydride and formaldehyde under alkaline conditions with temperature control.

Enzymatic Reduction Using Dihydrofolate Reductase (DHFR)

A highly selective and environmentally friendly method involves enzymatic reduction:

- Enzymes Used: Dihydrofolate reductase (DHFR) and glucose dehydrogenase (GluDH)

- Co-factors: NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

- Process Overview:

- Folic acid is enzymatically reduced to dihydrofolic acid in the presence of DHFR.

- Glucose dehydrogenase regenerates NADPH from NADP+ using glucose as a substrate, enabling continuous reduction.

- The reaction is maintained under nitrogen atmosphere to prevent oxidation.

- The pH is buffered around 7.0–7.5, and temperature is controlled between 22–40°C.

- After completion, the reaction mixture is filtered to remove inorganic salts, and the product is isolated.

| Component | Amount/Condition |

|---|---|

| Glucose | 1.2 to 25 molar equivalents |

| Glucose dehydrogenase (GluDH) | 60 U/mmole glucose |

| Dihydrofolate reductase (DHFR) | 35 U/mmole substrate |

| NADP | 0.01 molar equivalent |

| pH | ~7.1–7.5 |

| Temperature | 22–40°C |

| Reaction time | 2–3.5 hours |

This enzymatic process is advantageous due to high specificity, mild reaction conditions, and ease of enzyme recovery by immobilization on non-reactive supports.

Stabilized Aqueous Preparations and pH Control

Dihydrofolic acid is sensitive to oxidation; thus, stabilization in aqueous solutions is critical:

- Stabilizers: Citric acid, tartaric acid, malic acid (hydroxypolycarboxylic acids) are added to enhance stability.

- pH Control: Solutions are adjusted to alkaline pH (around 10.2–11.2) using sodium hydroxide or calcium hydroxide.

- Typical Composition of Stabilized Solution (per 100 g):

| Component | Amount (mmol) |

|---|---|

| Folic acid disodium salt | 16 |

| Dihydrofolic acid sodium salt | 0.1 to 4 |

| Trisodium citrate | 5 to 12 |

| pH | 10.2 to 11.2 |

These formulations ensure sufficient storage stability by maintaining dihydrofolic acid in its reduced form and preventing degradation.

Crystallization and Purification of Dihydrofolic Acid Dihydrate

To obtain dihydrofolic acid dihydrate with high purity (≥90%), crystallization techniques are employed:

- Solvent System: Water or water mixed with aprotic dipolar solvents (e.g., N,N-dimethylacetamide) and/or protic solvents (e.g., ethanol).

- Temperature: Crystallization typically occurs at low temperatures (0–25°C) to improve yield and purity.

- pH: Maintained near neutral (6.5–7.5) during crystallization.

- Calcium Salt Formation: Calcium chloride dihydrate is added to form calcium dihydrofolate salts, which crystallize as dihydrate forms.

- Crystallization Time: 10 to 60 hours, depending on conditions.

Typical Crystallization Parameters:

| Parameter | Range/Value |

|---|---|

| Acid/diamine molar ratio | 1:2 to 1:4 |

| Solvent ratio (water/aprotic) | 1:0.5 to 1:20 (w/w) |

| Temperature | 0–25°C |

| pH | 6.5–7.5 |

| CaCl2/diamine salt ratio | 1:1 to 1:6 (w/w) |

| Crystallization time | 10–60 hours |

The process includes filtration, washing with cold water or ethanol, drying under vacuum, and storage under inert atmosphere to prevent oxidation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Chemical Reduction | NaBH4, formaldehyde, NaOH, pH ~9, ≤20°C | Simple, scalable | Requires careful control to avoid over-reduction |

| Enzymatic Reduction | DHFR, GluDH, NADPH, glucose, pH ~7.5, 22–40°C | High specificity, mild conditions | Enzyme immobilization enables reuse |

| Stabilized Aqueous Solutions | Folic acid, DHFA, citric acid, NaOH, pH ~10.4 | Enhanced storage stability | Prevents oxidation |

| Crystallization & Purification | Water/aprotic solvent, CaCl2, pH 6.5–7.5, low temp | High purity dihydrate crystals | Requires long crystallization time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.